2,4Dimethyl-3-acetyl-5-isopropyl pyrrole

Description

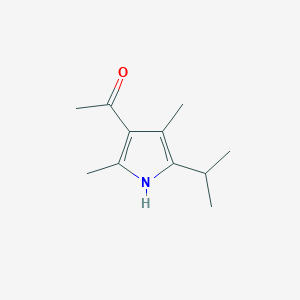

2,4-Dimethyl-3-acetyl-5-isopropyl pyrrole is a substituted pyrrole derivative characterized by methyl groups at positions 2 and 4, an acetyl group at position 3, and an isopropyl substituent at position 5. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, exhibits aromaticity due to the delocalization of six π-electrons. Substituents on the pyrrole ring significantly influence its electronic properties, reactivity, and physical characteristics. The acetyl group (electron-withdrawing) and methyl/isopropyl groups (electron-donating) create a unique electronic environment, directing reactivity and modulating basicity and solubility .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2,4-dimethyl-5-propan-2-yl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C11H17NO/c1-6(2)11-7(3)10(9(5)13)8(4)12-11/h6,12H,1-5H3 |

InChI Key |

UJWCMBRFXYGICF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Pyrrole derivatives, including 2,4-dimethyl-3-acetyl-5-isopropyl pyrrole, have shown promising antibacterial properties. Research indicates that compounds with a pyrrole backbone can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance antibacterial efficacy .

Antitumor Potential

Pyrrole-based compounds are also being investigated for their antitumor activities. For instance, derivatives have been synthesized that exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making these compounds potential candidates for cancer therapy .

Anti-HIV Activity

Recent studies have focused on the synthesis of pyrrole derivatives as inhibitors of HIV-1. Modifications to the pyrrole structure have led to compounds with improved binding affinity to the HIV-1 gp41 binding site. These findings underscore the potential of 2,4-dimethyl-3-acetyl-5-isopropyl pyrrole in developing new antiviral agents .

Material Science Applications

Polymer Chemistry

Pyrroles are utilized in the synthesis of conducting polymers and as precursors for advanced materials. The unique electronic properties of pyrroles allow them to be incorporated into polymer matrices for applications in organic electronics and sensors. For example, studies have shown that incorporating pyrrole derivatives into polymer films can enhance their conductivity and stability under various conditions .

Catalytic Applications

The catalytic properties of pyrrole derivatives have been explored in various chemical reactions. They serve as catalysts in polymerization processes and other organic transformations due to their ability to stabilize reaction intermediates. This application is particularly relevant in green chemistry, where efficient and environmentally friendly processes are sought .

Agricultural Applications

Pesticide Development

Research has indicated that certain pyrrole derivatives possess insecticidal and fungicidal properties. These compounds can be developed into novel agrochemicals that target specific pests while minimizing environmental impact. The efficacy of these compounds is often enhanced through structural modifications that improve their bioavailability and target specificity .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Compounds Compared :

3,5-Diacetyl-2,4-dimethylpyrrole ()

- Substituents: Acetyl groups at 3 and 5, methyl at 2 and 3.

- Electronic Effects: Two strong electron-withdrawing acetyl groups deactivate the ring, reducing electrophilic substitution reactivity compared to the target compound.

- Basicity: Lower than the target due to increased electron withdrawal, destabilizing the protonated form.

2,3-Diisopropyl-4,4'-dipropylpyrrole-5-aldehyde ()

- Substituents: Isopropyl (2,3), dipropyl (4,4'), aldehyde (5).

- Electronic Effects: The aldehyde group (electron-withdrawing) further deactivates the ring, while bulky isopropyl/propyl groups hinder steric access.

- Reactivity: Less reactive toward electrophilic substitution than the target compound due to stronger deactivation.

3,4-Dihydro-3,3-dimethyl-5-propyl-2H-pyrrole () Structure: Partially hydrogenated (non-aromatic) pyrrole derivative. Reactivity: Lacks aromatic stabilization, making it more reactive in non-aromatic reactions (e.g., hydrogenation or alkylation).

Data Table: Electronic and Physical Properties

| Compound | Substituents | Melting Point (°C) | Basicity (pKa) | Key Reactivity Traits |

|---|---|---|---|---|

| 2,4-Dimethyl-3-acetyl-5-isopropyl pyrrole | 2,4-Me; 3-Ac; 5-iPr | Not reported | ~3.5–4.0* | Moderate electrophilic substitution at 2/5 |

| 3,5-Diacetyl-2,4-dimethylpyrrole | 2,4-Me; 3,5-Ac | 101 | ~2.5–3.0* | Low reactivity due to EWG dominance |

| 2,3-Diisopropyl-4,4'-dipropylpyrrole-5-aldehyde | 2,3-iPr; 4,4'-Pr; 5-CHO | 75 | ~2.0–2.5* | Highly deactivated, sterically hindered |

*Estimated based on pyrrole’s typical pKa (~17) and substituent effects .

Preparation Methods

Nitrosation of Alkyl Acetoacetate

The process begins with the nitrosation of methyl or ethyl acetoacetate using sodium nitrite (NaNO₂) in an aqueous acetic acid solution at 0–15°C. A substoichiometric amount of NaNO₂ (20–40% of theoretical) ensures selective nitrosation at the 2-position, forming alkyl 2-nitrosoacetoacetate. Excess nitrosating agent promotes di-nitrosation, which complicates downstream steps.

Catalytic Hydrogenation

The nitroso intermediate undergoes hydrogenation at 5–20 bar H₂ pressure using palladium or platinum catalysts supported on activated carbon. Temperatures between 25°C and 60°C achieve full reduction to the amine without over-hydrogenation. This step eliminates the need for stoichiometric reductants like zinc, which generate problematic zinc salt waste.

Condensation and Cyclization

The amine intermediate reacts in situ with unsubstituted alkyl acetoacetate (R = methyl or ethyl) to form the pyrrole ring. The reaction proceeds via nucleophilic attack at the acetyl carbonyl, followed by dehydration. The product precipitates upon cooling, yielding 45–87% isolated product based on initial acetoacetate.

Key Advantages :

-

Avoids zinc-based reduction, reducing environmental impact2.

-

One-pot hydrogenation-condensation minimizes handling of reactive intermediates.

Modified Knorr Pyrrole Synthesis

A traditional route adapted for 2,4-dimethyl-3-acetyl-5-isopropyl pyrrole involves the Knorr synthesis, as demonstrated in a scaled laboratory procedure2. This method introduces the isopropyl group via isobutyryl chloride during cyclization.

Reaction Conditions

Ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL) are chilled to 5–7°C before adding NaNO₂ (8.7 g) in water. The exothermic nitrosation requires precise temperature control to prevent by-product formation. After 4 hours at room temperature, zinc powder (16.7 g) reduces the nitroso group to an amine2.

Cyclization with Isobutyryl Chloride

The amine intermediate reacts with isobutyryl chloride (introducing the isopropyl group) in acetic acid. Heating at 80°C for 2 hours induces cyclization, followed by neutralization with NaOH and extraction with diethyl ether. The final product is recrystallized from ethanol, yielding 65–70%.

Limitations :

-

Zinc powder generates Zn(OH)₂ waste requiring disposal2.

-

Multi-step isolation increases process time compared to catalytic methods.

Bromination-Cyclization with Stannous Bromide

A less common but efficient approach employs stannous bromide (SnBr₂) as a cyclization catalyst. This method directly introduces acetyl and isopropyl groups via acylation.

Reaction Protocol

-

Bromination : Ethyl acetoacetate (10 mmol) reacts with SnBr₂ (5 g) in HBr/acetic acid (20 mL) at 0°C.

-

Acylation : Isobutyryl chloride (12 mmol) is added dropwise, followed by heating to 60°C for 4 hours.

-

Workup : The mixture is neutralized with 10% NaOH, extracted with ether, and purified via column chromatography.

Mechanistic Insight :

SnBr₂ facilitates electrophilic bromination at the α-carbon of the acetoacetate, while isobutyryl chloride acylates the adjacent position. Intramolecular cyclization forms the pyrrole ring, with SnBr₂ acting as a Lewis acid catalyst.

Yield : 68–72% after purification.

Comparative Analysis of Methods

Environmental and Practical Considerations

Q & A

Basic: What synthetic strategies are recommended for preparing 2,4-dimethyl-3-acetyl-5-isopropyl pyrrole derivatives?

Methodological Answer:

The Knorr pyrrole synthesis is a foundational method for polysubstituted pyrroles. For example, methyl 3-oxopentanoate can serve as a precursor in a Knorr-type reaction to introduce alkoxycarbonyl and alkyl groups at specific positions . Regioselective alkylation at positions 2 and 3 can be achieved using metal triflate catalysts (e.g., Sc(OTf)₃) to control Michael addition reactions with α,β-unsaturated esters or phosphonates . Substituent compatibility must be validated via DFT calculations to avoid steric clashes between acetyl, isopropyl, and methyl groups .

Basic: How can vibrational spectroscopy validate the structural integrity of substituted pyrroles?

Methodological Answer:

Vibrational spectroscopy (FT-IR, Raman) is critical for confirming substituent positions. For instance, the G4 method predicts pyrrole vibrational frequencies with 94–100% accuracy compared to experimental data, making it reliable for benchmarking . Key spectral markers include:

- N–H stretching : 3400–3500 cm⁻¹ (broad, sensitive to hydrogen bonding).

- C=O stretching (acetyl) : 1650–1700 cm⁻¹.

- C–H bending (isopropyl) : 1350–1450 cm⁻¹.

Crystal packing effects (e.g., N–H⋯O hydrogen bonds) may shift frequencies, requiring single-crystal X-ray validation .

Advanced: How do substituents at positions 2 and 3 modulate the electronic properties of the pyrrole ring?

Methodological Answer:

Electron-withdrawing groups (e.g., acetyl at position 3) reduce aromaticity by withdrawing electron density from the π-system, as shown by NICS(1) values (nucleus-independent chemical shift). Computational studies using B3LYP/6-311++G(d,p) reveal that:

- Acetyl groups decrease π-electron delocalization, lowering resonance stabilization by ~15 kcal/mol.

- Isopropyl groups at position 5 induce steric hindrance, distorting the ring planarity (dihedral angles: 3.44–5.64°) .

Electrochemical polymerization experiments further demonstrate that substituents alter conductivity by modulating HOMO-LUMO gaps .

Advanced: What computational methods resolve discrepancies between theoretical and experimental photoionization cross-sections?

Methodological Answer:

Core-valence separated coupled-cluster (CVS-CCSD) methods are essential for modeling nitrogen/carbon K-edge photoionization. For example:

- Theoretical cross-sections at the CVS-CC2/aug-cc-pVTZ level require scaling experimental data to match continuum tails .

- Lanczos chain propagation (J = 250) accounts for resonance states in the ionization continuum .

Discrepancies arise from relativistic effects or vibronic coupling, necessitating post-hoc corrections using experimental scaling factors (±5–10%) .

Advanced: How do quantum mechanical effects influence pyrrole dynamics on metal surfaces?

Methodological Answer:

Quantum tunneling dominates pyrrole diffusion on Au(111) surfaces, as shown by low-temperature scanning tunneling microscopy (LT-STM). Key findings:

- Internal rotational modes (e.g., methyl/isopropyl groups) exhibit zero-point energy fluctuations, altering diffusion barriers by ~20 meV .

- Density functional tight-binding (DFTB) simulations with van der Waals corrections reproduce the "quantum stick-slip" motion observed experimentally .

Advanced: How can Box-Behnken experimental design optimize pyrrole-based composites?

Methodological Answer:

Box-Behnken design (BBD) with three variables (e.g., Fe₃O₄:OPAC ratio, pyrrole monomer volume, FeCl₃ oxidant) identifies optimal synthesis conditions. For Fe₃O₄-PPy composites:

- A 2:1 Fe₃O₄:OPAC ratio and 100 μL pyrrole yield >90% agreement between predicted and experimental conductivity .

- Response surface methodology (RSM) validates interactions between variables (p < 0.001) .

Advanced: What mechanistic insights explain regioselectivity in pyrrole alkylation?

Methodological Answer:

DFT studies (M06-2X/def2-TZVP) reveal that electrophilic alkylation favors position 2 due to:

- Lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for position 3).

- Stabilization of the Wheland intermediate by resonance with the acetyl group .

Steric maps generated using Grimme’s D3 dispersion corrections show that isopropyl groups at position 5 block alternative reaction pathways .

Advanced: How do titanium catalysts enable pyrrole synthesis via early transition metal mechanisms?

Methodological Answer:

TiIV catalysts promote C–N bond formation via a dianionic pyrrole intermediate (IM4), distinct from Fe/Cr complexes. Key differences:

- TiIV achieves an 18-electron count via η⁵-coordination, while Fe/Cr use neutral pyrrole ligands .

- Bader charge analysis shows 0.43 e⁻ transfer from pyrrole to Ti, confirmed by XANES .

Mechanistic viability is supported by matching computed/experimental bond lengths (Δ < 0.02 Å) .

Basic: What spectroscopic techniques characterize charge distribution in substituted pyrroles?

Methodological Answer:

X-ray photoelectron spectroscopy (XPS) and NMR quantify charge distribution:

- N 1s XPS : Acetyl groups increase N 1s binding energy by 0.8–1.2 eV due to electron withdrawal .

- ¹³C NMR : Isopropyl groups deshield adjacent carbons (δ = 120–125 ppm) .

Wavefunction analysis (MultiWFN software) calculates fragment charges, revealing 0.43 e⁻ loss in excited states .

Advanced: How do substitution patterns affect the excited-state intramolecular proton transfer (ESIPT) in pyrrole systems?

Methodological Answer:

β-Ethoxycarbonyl substitution at position 3 stabilizes the keto tautomer during ESIPT:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.